Troxerutin-d12
Description
Troxerutin-d12 is a deuterium-labeled analog of the flavonoid troxerutin (C₃₃H₄₂O₁₉), where 12 hydrogen atoms are replaced with deuterium (C₃₃H₃₀D₁₂O₁₉). This isotopic substitution increases its molecular weight from 742.68 g/mol (unlabeled) to 754.75 g/mol, enhancing its utility in metabolic and pharmacokinetic studies . The deuterium labeling improves spectroscopic sensitivity (e.g., in NMR and mass spectrometry) by reducing signal overlap and slowing metabolic degradation, enabling precise tracking in biological systems . This compound is certified as a pharmaceutical secondary standard, ensuring its reliability in analytical applications .
Properties
Molecular Formula |
C₃₃H₃₀D₁₂O₁₉ |
|---|---|
Molecular Weight |
754.75 |
Synonyms |
2-[3,4-Bis(2-hydroxethoxy)phenyl]-3-[[6-O-(6-O-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-7-(2-hydroxyethoxy)-4H-1-benzopyran-4-one-d12; 3’,4’,7-Tris(hydroxyethyl)rutin-d12; Posorutin-d12; Rufen-P4-d12; Ruven-d12 THR; Trioxyethylrut |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Troxerutin (Unlabeled)
Structural and Functional Differences
| Property | Troxerutin | Troxerutin-d12 |
|---|---|---|
| Molecular Formula | C₃₃H₄₂O₁₉ | C₃₃H₃₀D₁₂O₁₉ |
| Molecular Weight | 742.68 g/mol | 754.75 g/mol |
| Primary Use | Therapeutic agent | Research tracer |
| Metabolic Stability | Lower | Higher (deuterium effect) |
| Spectroscopic Detection | Moderate sensitivity | Enhanced sensitivity |
The unlabeled form is used clinically for chronic venous insufficiency and hepatoprotection due to its antioxidant properties . In contrast, this compound’s deuterium atoms enable distinct isotopic signatures, making it indispensable in studies requiring high-precision tracking of absorption, distribution, and excretion .
Comparison with Calcium Dobesilate
Pharmacological and Analytical Contrasts
Calcium dobesilate, another venoactive agent, is often co-administered with troxerutin. However, their structural and functional profiles differ significantly:
While both compounds treat vascular disorders, this compound’s deuterium labeling allows it to be distinguished in spectrofluorimetric assays, even in the presence of carcinogenic hydroquinone—a critical advantage in quality control studies .
Comparison with Other Deuterated Compounds
This compound belongs to a broader class of isotopically labeled biochemicals. For example:
- Trovafloxacin-d4 : A deuterated antibiotic used in pharmacokinetic studies. Unlike this compound, it serves antimicrobial research .
- Tryptamine-d4 : A neurotransmitter analog for neurochemical tracking. This compound’s application is narrower, focusing on vascular and metabolic pathways .
Analytical Techniques and Research Findings
Key Studies on this compound and Analogs
Simultaneous Quantification: A green spectrofluorimetric method quantified troxerutin and calcium dobesilate alongside hydroquinone, achieving recovery rates of 98.2–101.5% for troxerutin. This compound’s distinct spectral profile minimized cross-interference .
Purity and Stability : this compound’s certified purity (>99%) ensures accuracy in calibration curves, whereas unlabeled troxerutin requires rigorous validation due to batch variability .
Metabolic Studies : In vivo models using this compound revealed a 40% slower hepatic clearance compared to the unlabeled form, attributed to deuterium’s kinetic isotope effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
